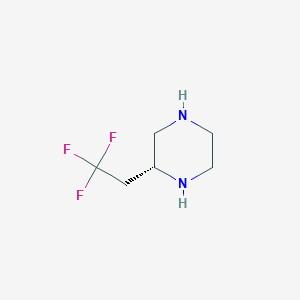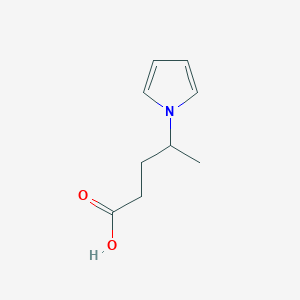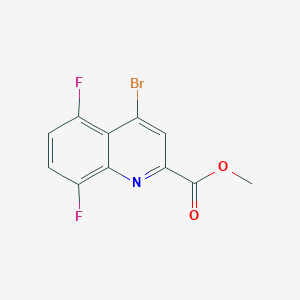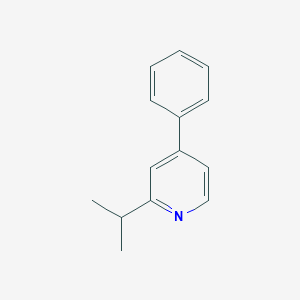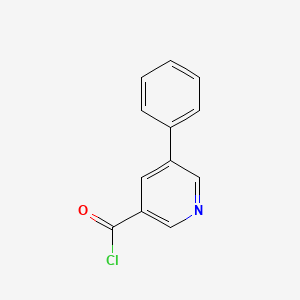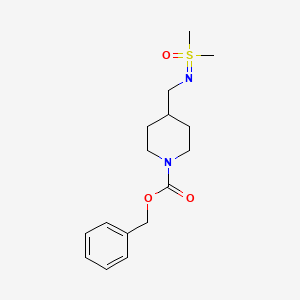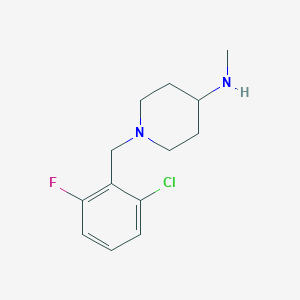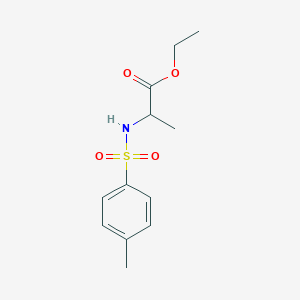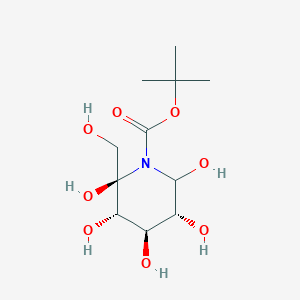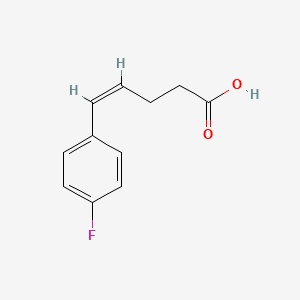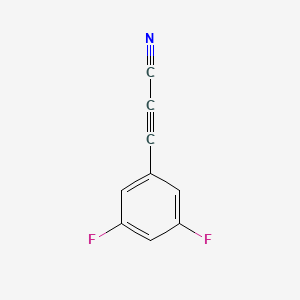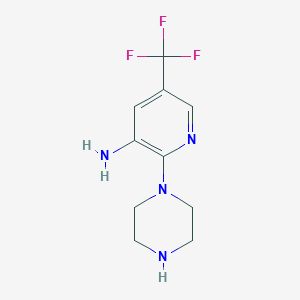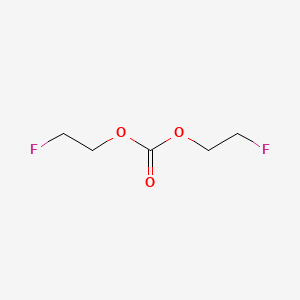
Bis(2-fluoroethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-fluoroethyl) carbonate is a fluorine-based linear carbonate compound. It has garnered significant attention in recent years due to its potential applications in various fields, particularly in enhancing the performance of lithium-metal batteries. The compound is known for its ability to form a stable solid electrolyte interphase, which is crucial for the longevity and efficiency of batteries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) carbonate typically involves the reaction of 2-fluoroethanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as:
2C2H4FOH+COCl2→C5H8F2O3+2HCl
where 2-fluoroethanol reacts with phosgene to produce this compound and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-fluoroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary. For example, reaction with an amine can produce a carbamate.
Hydrolysis Products: The primary products of hydrolysis are 2-fluoroethanol and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Bis(2-fluoroethyl) carbonate has several scientific research applications, including:
Electrolyte Additive in Batteries: It is used as an additive in lithium-metal batteries to enhance the long-term cycle performance by forming a stable solid electrolyte interphase.
Organic Synthesis: The compound can be used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Material Science: It is explored for its potential in developing new materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The primary mechanism by which bis(2-fluoroethyl) carbonate exerts its effects in lithium-metal batteries involves the formation of a lithium fluoride-rich solid electrolyte interphase. This interphase significantly reduces lithium dendrite growth, leading to improved battery performance and longevity . The molecular targets include the lithium metal anode and the electrolyte components, where the carbonate interacts to form a stable interphase.
Vergleich Mit ähnlichen Verbindungen
Vinylene Carbonate: Another electrolyte additive known for its ability to form a stable solid electrolyte interphase.
Fluoroethylene Carbonate: Similar to bis(2-fluoroethyl) carbonate, it is used in battery applications for enhancing performance.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for the formation of a highly stable and lithium fluoride-rich solid electrolyte interphase. This property makes it particularly effective in improving the performance of lithium-metal batteries compared to other similar compounds .
Eigenschaften
CAS-Nummer |
406-15-5 |
|---|---|
Molekularformel |
C5H8F2O3 |
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
bis(2-fluoroethyl) carbonate |
InChI |
InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChI-Schlüssel |
YZWIIIGEQKTIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)OC(=O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



